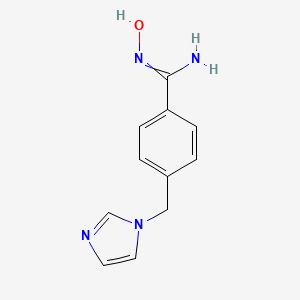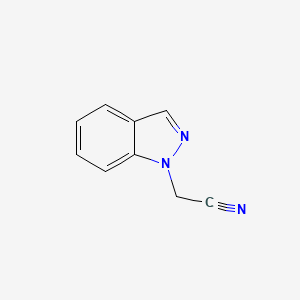
1h-Indazole-1-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole-1-acetonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The structure of this compound consists of an indazole ring fused with an acetonitrile group, making it a versatile compound in synthetic chemistry and medicinal research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indazole-1-acetonitrile can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. This method typically uses ortho-substituted benzaldehyde as the starting material, which reacts with hydrazine to form benzylidenehydrazine. The cyclization step can be facilitated by various catalysts, including copper acetate, under an oxygen atmosphere .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves transition metal-catalyzed reactions. For example, a copper-catalyzed intramolecular Ullmann cyclization can be employed. This method takes advantage of electronically directed metalation/formylation sequences followed by condensation with methyl hydrazine to form a hydrazone, culminating in the cyclization step .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indazole-1-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indazoles.
Wissenschaftliche Forschungsanwendungen
1H-Indazole-1-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1H-Indazole-1-acetonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of phosphoinositide 3-kinase δ, a key enzyme involved in cellular signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1H-Indazole-1-acetonitrile can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxylic acid: Known for its anti-inflammatory properties.
2H-Indazole: Studied for its anticancer activity.
1H-Indazole-5-sulfonamide: Investigated for its antimicrobial effects.
The uniqueness of this compound lies in its acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to other indazole derivatives .
Eigenschaften
Molekularformel |
C9H7N3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
2-indazol-1-ylacetonitrile |
InChI |
InChI=1S/C9H7N3/c10-5-6-12-9-4-2-1-3-8(9)7-11-12/h1-4,7H,6H2 |
InChI-Schlüssel |
LSICRBIZUINVEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN2CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



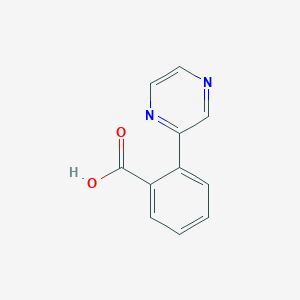
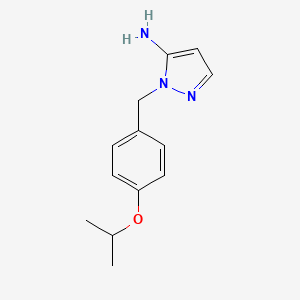
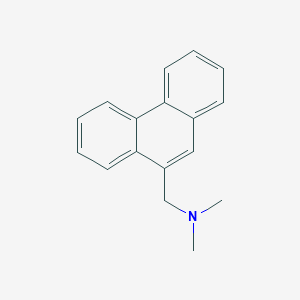
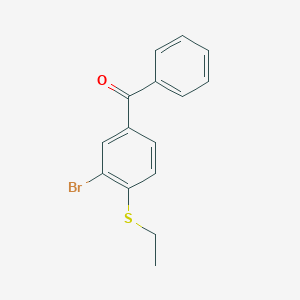

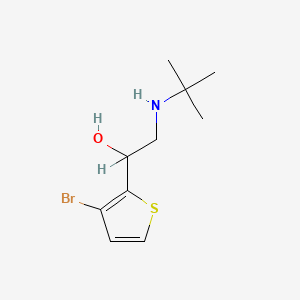



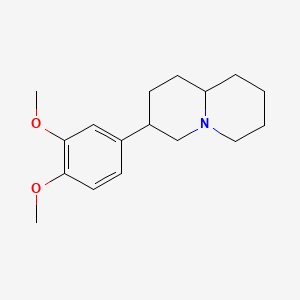
![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)

